Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Synthetic chemistry Building block Hydrazone formation

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1256785-13-3) is a bicyclic heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases. The compound features a fused pyrazole-pyridine ring system simultaneously bearing an electrophilic 5-formyl group (–CHO) and a methyl ester at the 3-position (molecular formula C₉H₇N₃O₃, MW 205.17 g/mol).

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B12513801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=NC2=NN1)C=O
InChIInChI=1S/C9H7N3O3/c1-15-9(14)7-6-2-5(4-13)3-10-8(6)12-11-7/h2-4H,1H3,(H,10,11,12)
InChIKeyOIDCVEZYYYLWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Dual-Functionalized Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1256785-13-3) is a bicyclic heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases [1]. The compound features a fused pyrazole-pyridine ring system simultaneously bearing an electrophilic 5-formyl group (–CHO) and a methyl ester at the 3-position (molecular formula C₉H₇N₃O₃, MW 205.17 g/mol) . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in over 5,500 references, including approximately 2,400 patents, with applications spanning kinase inhibition, phosphodiesterase modulation, adenosine receptor antagonism, and PPARα activation [1]. The specific 5-formyl-3-carboxylate substitution pattern distinguishes this compound as a versatile synthetic intermediate capable of orthogonal derivatization through condensation, nucleophilic addition, and cycloaddition reactions at the aldehyde, while the ester serves as a protected carboxylic acid handle or a site for amidation and transesterification .

Why Generic Pyrazolo[3,4-b]pyridine Analogs Cannot Replace Methyl 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Multi-Step Synthetic Sequences


Within the pyrazolo[3,4-b]pyridine family, the substitution pattern at C3, C4, C5, and C6 dictates both chemical reactivity and biological target engagement [1]. Simple substitution of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with a close analog such as the 5-bromo derivative (CAS 916325-84-3) or the 5-unsubstituted methyl ester (CAS 916325-83-2) fundamentally alters the accessible reaction manifold: the aldehyde group at C5 enables chemoselective hydrazone, oxime, and imine formation, reductive amination, and Knoevenagel condensations that are entirely impossible with the bromo or unsubstituted analogs [2]. Conversely, replacing the methyl ester with the free carboxylic acid (5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 2193064-47-8) eliminates the ester's role as a protected carboxylate synthon and alters solubility, purification behavior, and coupling chemistry . The [3,4-b] ring fusion itself confers a specific electronic distribution and hydrogen-bonding pattern distinct from the [1,5-a] regioisomeric series (e.g., Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, CAS 936637-97-7), which can lead to divergent biological activity profiles as demonstrated across kinase and receptor targets [1]. The quantitative evidence below details precisely where these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for Methyl 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Versus Closest Structural Analogs


Aldehyde-Enabled Chemoselective Derivatization Versus Inert 5-Bromo Analog: Synthetic Utility Gap

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate bears a reactive 5-formyl group that enables direct hydrazone, oxime, and imine formation under mild conditions, a synthetic option entirely unavailable with the 5-bromo analog (CAS 916325-84-3, MW 256.06 g/mol, C8H6BrN3O2) [1]. The 5-bromo derivative requires transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for further functionalization, introducing additional synthetic steps, catalyst costs, and purification burdens . This is not a direct head-to-head biological comparison but a functional-group-level reactivity differentiation that carries practical consequences for library synthesis workflows.

Synthetic chemistry Building block Hydrazone formation Reactivity

Methyl Ester Versus Free Carboxylic Acid: LogP, TPSA, and Purification Behavior Comparison

The methyl ester of the target compound (TPSA 84.94 Ų, LogP 0.557 ) contrasts sharply with the free carboxylic acid analog 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 2193064-47-8, MW 191.14 g/mol, C8H5N3O3 ). The ester form exhibits lower polarity (LogP 0.557 vs. predicted ~0.0–0.2 for the acid), enabling normal-phase chromatographic purification that is less effective for the zwitterionic acid form. The TPSA difference (ester 84.94 Ų vs. acid ~105–110 Ų predicted) also impacts membrane permeability predictions in early drug discovery [1]. This represents a cross-study comparable physicochemical differentiation.

Physicochemical properties LogP Purification Solubility

[3,4-b] Versus [1,5-a] Ring Fusion Regioisomerism: Scaffold-Level Biological Profile Divergence

The pyrazolo[3,4-b]pyridine scaffold (as in the target compound) is structurally distinct from the pyrazolo[1,5-a]pyridine regioisomer (exemplified by Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, CAS 936637-97-7, MW 204.18 g/mol, C10H8N2O3 [1]). Published crystallographic and pharmacological data demonstrate that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as PPARα-selective activators with a unique binding mode involving a cavity between Ile272 and Ile354 rarely accessed by fibrate-class agonists [2]. In contrast, pyrazolo[1,5-a]pyridine derivatives are predominantly explored as RET kinase inhibitors and tropomyosin receptor kinase (TRK) inhibitors, representing a different target space [3]. This is a class-level inference based on the scaffold's established target engagement profile.

Scaffold hopping Kinase selectivity PPARα agonism Regioisomerism

Boiling Point and Thermal Stability: Practical Handling Advantages Over Lower-Molecular-Weight Analogs

The target compound exhibits a predicted boiling point of 438.5±40.0 °C , which is substantially higher than that of the unsubstituted scaffold Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2, MW 177.16 g/mol, predicted boiling point ~362.9±22.0 °C ). This 75.6 °C differential reflects the additional formyl group's contribution to molecular weight and intermolecular dipole-dipole interactions, which can translate into reduced evaporative loss during solvent removal steps and improved ambient storage stability. This is a supporting evidence observation based on predicted physical property data.

Thermal stability Boiling point Storage Handling

Molecular Complexity and Fractional Saturation (Fsp³): Lead-Likeness Comparison Within Pyrazolopyridine Series

The target compound (C9H7N3O3, 2 rotatable bonds, MW 205.17) occupies a distinct position in property space compared to the more heavily substituted or minimally substituted pyrazolo[3,4-b]pyridine building blocks. With a fraction of sp³-hybridized carbons (Fsp³) of 0.11 (1 sp³ carbon out of 9), it sits between the fully aromatic unsubstituted analog (Fsp³ = 0.11 for C8 compound) and more saturated derivatives used in lead optimization [1]. The presence of both an H-bond acceptor-rich ester (2 acceptors) and aldehyde (1 acceptor) plus one H-bond donor (N–H) yields a balanced polarity profile (TPSA 84.94) that falls within the favorable range for CNS drug-likeness (TPSA < 90 Ų) while retaining sufficient polarity for aqueous solubility . This is supporting evidence without a direct comparator study.

Drug-likeness Fsp³ Molecular complexity Library design

Availability and Purity Benchmarking: 97% Assay Versus Typical Analog Purity Ranges

Commercially, Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is available at 97% purity from established suppliers such as Leyan (Product No. 2010249) . By comparison, the 5-bromo analog (CAS 916325-84-3) is typically offered at 95% purity across multiple vendors , and the unsubstituted methyl ester (CAS 916325-83-2) is available at 97% . This places the target compound at the higher end of the commercially available purity range for this analog series, reducing the need for pre-use purification in sensitive applications. This is supporting evidence based on vendor datasheet comparisons.

Procurement Purity Vendor comparison Quality control

Recommended Application Scenarios for Methyl 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Focused Kinase-Targeted Library Synthesis via Aldehyde Condensation Chemistry

The 5-formyl group enables one-step hydrazone, oxime, and imine library generation for screening against kinase targets historically modulated by pyrazolo[3,4-b]pyridine scaffolds (ALK, TBK1, GSK-3, PIM-1, TRK). As demonstrated in published SAR campaigns, aldehyde-containing pyrazolopyridine intermediates serve as entry points for rapid analog generation without metal-catalyzed cross-coupling steps that are required for bromo-substituted analogs [1]. The 97% commercial purity minimizes the need for pre-library purification [2].

PPARα Agonist Lead Optimization Using [3,4-b] Scaffold Specificity

Crystallographic evidence confirms that 1H-pyrazolo[3,4-b]pyridine derivatives engage the PPARα ligand-binding domain through a unique binding mode involving a hydrophobic cavity between Ile272 and Ile354 that is not accessed by fibrate-class agonists or by pyrazolo[1,5-a]pyridine regioisomers [1]. The methyl ester at C3 can be hydrolyzed to the carboxylic acid pharmacophore post-coupling, while the C5 aldehyde allows late-stage diversification to explore substituent effects on subtype selectivity and co-activator recruitment [2].

Fragment-Based Drug Discovery (FBDD) with CNS-Property-Space Compliance

With a TPSA of 84.94 Ų (below the 90 Ų CNS threshold), MW of 205.17 (below 300 Da), and a balanced H-bond donor/acceptor profile (1 donor, 5 acceptors), this compound qualifies as a fragment-sized building block with lead-like properties [1]. Its two orthogonal functional groups (aldehyde and ester) permit independent elaboration at C3 and C5, enabling efficient fragment growth while maintaining physicochemical property control throughout the optimization trajectory [2].

A1 Adenosine Receptor Antagonist Scaffold Construction

Pyrazolo[3,4-b]pyridine-5-carboxylic acid esters have been systematically evaluated as A1 adenosine receptor antagonists, with SAR studies demonstrating that the 3-ester and 5-substitution pattern critically modulates A1/A2A/A3 selectivity [1]. The 5-formyl group in the target compound provides a direct synthetic handle for introducing the 4-amino substituent that is characteristic of potent A1-selective antagonists in this series, while the methyl ester at C3 can be retained or converted to amide as dictated by the target binding pocket [2].

Quote Request

Request a Quote for Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.